molecular formula C10H7F5O2 B7994923 2'-Methoxy-2,2,3,3,3-pentafluoropropiophenone

2'-Methoxy-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7994923
M. Wt: 254.15 g/mol
InChI Key: VTUYWPLDZHNWOG-UHFFFAOYSA-N
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Description

2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone is a fluorinated aromatic ketone with the molecular formula C10H7F5O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of 2’-methoxyacetophenone with pentafluoropropionic anhydride in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

On an industrial scale, the production of 2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone involves its interaction with various molecular targets. The compound’s fluorinated groups enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxy group can act as an electron-donating group, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,3-Pentafluoropropiophenone
  • 2’-Methoxyacetophenone
  • 2,2,3,3,3-Pentafluoropropionic acid

Uniqueness

2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone stands out due to its combination of a methoxy group and multiple fluorine atoms, which impart unique chemical properties such as increased lipophilicity and stability. These characteristics make it particularly valuable in applications requiring high reactivity and stability .

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(2-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-17-7-5-3-2-4-6(7)8(16)9(11,12)10(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUYWPLDZHNWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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